molecular formula C11H20BrNO2 B6617496 tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate CAS No. 1420992-40-0

tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate

Cat. No. B6617496
CAS RN: 1420992-40-0
M. Wt: 278.19 g/mol
InChI Key: CUQSGHQYNWLZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate (TBBMPC) is an organic compound belonging to the class of piperidine carboxylates. It is a colorless, crystalline solid with a melting point of 73°C and a boiling point of 107°C. TBBMPC is widely used in various scientific fields including organic synthesis, medicinal chemistry, and biochemistry. It is also used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate is an organic compound that acts as a catalyst for various chemical reactions. It is believed to act by forming a complex with the reactants, which facilitates the reaction. The complex is believed to be stabilized by hydrogen bonding and other interactions between the tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate and the reactants. The complex then undergoes a series of chemical reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to possess antimicrobial activity against certain bacteria and fungi. In addition, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has been shown to possess anti-inflammatory activity and to have an inhibitory effect on the activity of certain enzymes. Furthermore, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has been shown to possess antioxidant activity and to be a potential inhibitor of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. It is also soluble in a wide range of organic solvents and can be used as a catalyst for a variety of chemical reactions. However, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has some limitations. It is sensitive to light and air, and it is not very soluble in water. In addition, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate can be difficult to purify and can be toxic if not handled properly.

Future Directions

There are numerous potential future directions for research involving tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate. This compound could be further studied for its potential applications in medicinal chemistry, such as the development of new drugs and treatments for various diseases. It could also be further studied for its potential applications in biochemistry, such as in the synthesis of new biomolecules or in the regulation of biochemical pathways. In addition, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate could be further studied for its potential applications in organic synthesis, such as in the development of new catalysts or reagents. Finally, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate could be further studied for its potential applications in agrochemicals, such as in the development of new pesticides and herbicides.

Synthesis Methods

Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate can be synthesized by a two-step process. In the first step, 4-bromo-4-methylpiperidine-1-carboxylic acid is reacted with tert-butyl bromide in the presence of a base such as potassium carbonate in an organic solvent such as dimethylformamide (DMF). The reaction yields tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate as the product. In the second step, the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

Tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has been used in numerous scientific studies. It has been used as a catalyst for the synthesis of various organic compounds such as amides, lactams, and lactones. It has also been used as a reagent for the synthesis of heterocyclic compounds, including pyrrolidines, piperidines, and imidazolines. In addition, tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name

tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSGHQYNWLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate

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